molecular formula C7H9IN2O B6161851 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine CAS No. 2090619-74-0

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Cat. No. B6161851
CAS RN: 2090619-74-0
M. Wt: 264.1
InChI Key:
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Description

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine (IPM) is an organic compound belonging to the pyrazolo[3,2-b][1,3]oxazine class of compounds. It is a heterocyclic compound derived from pyrazole and oxazine and is composed of a fused five-membered ring system with a nitrogen, oxygen, and iodine atom. IPM has been studied extensively due to its various applications in scientific research and its unique properties.

Mechanism of Action

The mechanism of action of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is not fully understood. However, it is believed that 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine acts as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between the reactants. It is also believed that 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is able to inhibit the enzyme tyrosinase by binding to it and preventing it from catalyzing the production of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine are not well understood. However, it has been shown to inhibit the enzyme tyrosinase, which may lead to decreased production of melanin in humans. It has also been shown to act as a catalyst in the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine in laboratory experiments include its ability to act as a catalyst in the synthesis of various organic compounds and its ability to inhibit the enzyme tyrosinase. The main limitation of using 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine in laboratory experiments is its potential toxicity, which can be a concern when handling large amounts of the compound.

Future Directions

The future directions for 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, researchers should explore its potential applications in the synthesis of other organic compounds and its potential for use in pharmaceuticals. Finally, researchers should investigate the potential for 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine to be used in the synthesis of polymers and other materials.

Synthesis Methods

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can be synthesized through a number of different methods. The most common method is the reaction of aryl iodides with 1,3-diketones in the presence of a base. This reaction produces an intermediate which can then be oxidized with a suitable oxidizing agent to produce 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine. Other methods include the reaction of aryl iodides with aldehydes and ketones, the reaction of aryl iodides with nitroalkanes, and the reaction of aryl iodides with nitrobenzenes.

Scientific Research Applications

3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and dyes. It has also been used in the synthesis of a variety of polymers and as a reagent for the synthesis of a variety of other organic compounds. 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in humans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine involves the reaction of 3-amino-6-methyl-5H-pyrazolo[3,4-b]pyridine with iodine and an oxidizing agent to form the corresponding iodo compound, which is then reacted with an oxirane to form the final product.", "Starting Materials": ["3-amino-6-methyl-5H-pyrazolo[3,4-b]pyridine", "iodine", "oxidizing agent", "oxirane"], "Reaction": ["Step 1: React 3-amino-6-methyl-5H-pyrazolo[3,4-b]pyridine with iodine and an oxidizing agent to form 3-iodo-6-methyl-5H-pyrazolo[3,4-b]pyridine", "Step 2: React 3-iodo-6-methyl-5H-pyrazolo[3,4-b]pyridine with an oxirane to form 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine"] }

CAS RN

2090619-74-0

Molecular Formula

C7H9IN2O

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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